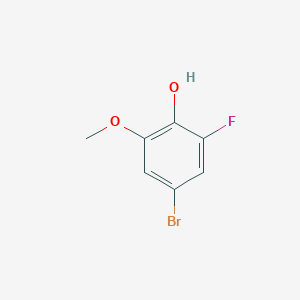

4-Bromo-2-fluoro-6-methoxyphenol

Description

4-Bromo-2-fluoro-6-methoxyphenol is an aromatic compound with the molecular formula C7H6BrFO2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenol ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Propriétés

IUPAC Name |

4-bromo-2-fluoro-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCHOYBCJUHSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-methoxyphenol typically involves multi-step reactions. One common method starts with the diazotization of 4-fluoro-2-methylaniline, followed by hydrolysis to obtain 4-fluoro-2-methylphenol. This intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to yield 4-Bromo-2-fluoro-6-methoxyphenol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. The use of nitrosyl sulfuric acid as an acylation reagent and the reduction of bromine usage in the bromination step are some of the improvements made for environmental and economic benefits .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-fluoro-6-methoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding alcohols.

Coupling Reactions: It can participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products: The major products depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Synthetic Applications

Building Block for Organic Synthesis

The compound serves as a crucial intermediate in synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine and fluorine atoms can be replaced by nucleophiles under suitable conditions.

- Oxidation and Reduction : The phenolic group can be oxidized to quinones or reduced to alcohols.

- Coupling Reactions : It participates in metal-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophiles like amines or thiols can replace bromine or fluorine. |

| Oxidation | Oxidizing agents convert phenolic groups to quinones. |

| Reduction | Reducing agents yield corresponding alcohols from phenolic groups. |

| Coupling | Forms biaryl compounds using palladium catalysts and boronic acids. |

Biological Applications

4-Bromo-2-fluoro-6-methoxyphenol is under investigation for its potential biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various bacterial strains. Notably, it has shown moderate to good inhibitory effects against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8-16 μg/mL |

| Mycobacterium tuberculosis | 4-8 μg/mL |

The halogenated structure enhances its antibacterial efficacy, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Preliminary studies suggest that 4-Bromo-2-fluoro-6-methoxyphenol may have anticancer properties. Its mechanism of action involves interaction with specific enzymes or receptors, potentially leading to the inhibition of cancer cell proliferation.

Industrial Applications

In industry, 4-Bromo-2-fluoro-6-methoxyphenol is utilized for producing materials with specialized properties:

- Flame Retardants : Its bromine content makes it effective in formulations intended to reduce flammability.

- UV Absorbers : The compound's unique structure allows it to absorb ultraviolet light, making it useful in coatings and plastics.

Case Studies

-

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study evaluated the effectiveness of 4-Bromo-2-fluoro-6-methoxyphenol against Mycobacterium tuberculosis, demonstrating significant antibacterial activity. This research highlights the compound's potential as a lead structure for developing new tuberculosis treatments. -

Synthesis of Biaryl Compounds via Coupling Reactions

Researchers successfully utilized 4-Bromo-2-fluoro-6-methoxyphenol in Suzuki-Miyaura coupling reactions to synthesize complex biaryl compounds. This application emphasizes its role as a building block in organic synthesis.

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxyphenol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary based on the specific context and application .

Comparaison Avec Des Composés Similaires

4-Bromo-2-methoxyphenol: Lacks the fluorine atom, which can affect its reactivity and applications.

2-Bromo-4-fluoro-6-methylphenol: Has a methyl group instead of a methoxy group, leading to different chemical properties and uses

Uniqueness: 4-Bromo-2-fluoro-6-methoxyphenol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and industrial applications .

Activité Biologique

Antimicrobial Activity

4-Bromo-2-fluoro-6-methoxyphenol has shown promising antimicrobial properties, particularly against certain bacterial and fungal strains.

Antibacterial Activity

Studies have indicated that halogenated phenols, including 4-bromo-2-fluoro-6-methoxyphenol, exhibit antibacterial properties. In a comparative study, the compound demonstrated moderate to good inhibitory actions against Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . The presence of bromine and fluorine substituents appears to enhance its antibacterial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 8-16 μg/mL |

| M. tuberculosis | 4-8 μg/mL |

Antifungal Activity

Research on structurally similar compounds suggests that 4-bromo-2-fluoro-6-methoxyphenol may also possess antifungal properties. A study on related benzimidazole derivatives found significant activity against Candida albicans and Cryptococcus neoformans var. grubii .

| Fungal Strain | MIC Range |

|---|---|

| C. albicans | 4-16 μg/mL |

| C. neoformans var. grubii | 4-16 μg/mL |

Enzyme Inhibition

4-Bromo-2-fluoro-6-methoxyphenol has shown potential as an enzyme inhibitor, particularly in relation to oxidative enzymes.

NADPH Oxidase Inhibition

While specific data on 4-bromo-2-fluoro-6-methoxyphenol is limited, research on the structurally similar compound 4-fluoro-2-methoxyphenol (F-apocynin) provides insight into potential mechanisms. F-apocynin demonstrated significant inhibition of NADPH oxidase activity . Given the structural similarities, 4-bromo-2-fluoro-6-methoxyphenol may exhibit comparable effects.

Myeloperoxidase (MPO) Inhibition

F-apocynin also showed potent inhibition of myeloperoxidase chlorinating activity . The presence of halogen substituents in 4-bromo-2-fluoro-6-methoxyphenol suggests it may have similar or enhanced effects on MPO activity.

Anti-inflammatory Potential

The anti-inflammatory properties of 4-bromo-2-fluoro-6-methoxyphenol can be inferred from studies on related compounds.

Cytokine Inhibition

F-apocynin demonstrated inhibition of tumor necrosis factor-alpha (TNFα) release by peripheral blood mononuclear cells . 4-Bromo-2-fluoro-6-methoxyphenol may exhibit similar anti-inflammatory effects through cytokine modulation.

Cell Proliferation Inhibition

Studies on related halogenated phenols have shown inhibitory effects on cancer cell proliferation. For instance, a study on MCF-7 breast cancer cells using a similar compound found significant growth inhibition .

| Concentration (μM) | Cell Viability (%) after 72h |

|---|---|

| 5 | 43.89 |

| 10 | 23.88 |

| 20 | 15.05 |

The anticancer activity of 4-bromo-2-fluoro-6-methoxyphenol may involve interaction with matrix metalloproteinases (MMPs). Computational studies on similar compounds have shown promising binding results with MMP-2 and MMP-9, which are involved in tumor progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.